molecular formula C21H28N2O4S B10758426 (17beta)-17-(Cyanomethyl)-2-Methoxyestra-1(10),2,4-Trien-3-Yl Sulfamate

(17beta)-17-(Cyanomethyl)-2-Methoxyestra-1(10),2,4-Trien-3-Yl Sulfamate

Cat. No.: B10758426
M. Wt: 404.5 g/mol
InChI Key: NTSPHKOMJMBWOU-NNKXXINSSA-N
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Description

(17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate is a synthetic compound belonging to the class of estrane steroids These compounds are characterized by their structure based on the estrane skeleton, which is a core structure found in many biologically active steroids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate involves multiple steps, starting from the appropriate estrane steroid precursor. The key steps typically include:

    Introduction of the cyanomethyl group: This is achieved through a nucleophilic substitution reaction where a suitable cyanomethylating agent is used.

    Methoxylation: The introduction of the methoxy group at the 2-position is carried out using a methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and sulfamate groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase and steroid sulfatase. By inhibiting these enzymes, it can disrupt various biological pathways, leading to antiproliferative effects on cancer cells. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with a similar estrane skeleton.

    Tamoxifen: A synthetic compound used in breast cancer treatment.

    Fulvestrant: Another synthetic estrogen receptor antagonist.

Uniqueness

(17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate is unique due to its specific structural modifications, such as the cyanomethyl and sulfamate groups, which confer distinct biological activities compared to other similar compounds. These modifications enhance its ability to inhibit specific enzymes and provide potential therapeutic benefits in cancer treatment .

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

[(8S,9S,13R,14S,17R)-17-(cyanomethyl)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate

InChI

InChI=1S/C21H28N2O4S/c1-21-9-7-15-16(18(21)6-4-14(21)8-10-22)5-3-13-11-20(27-28(23,24)25)19(26-2)12-17(13)15/h11-12,14-16,18H,3-9H2,1-2H3,(H2,23,24,25)/t14-,15+,16-,18+,21-/m1/s1

InChI Key

NTSPHKOMJMBWOU-NNKXXINSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CC#N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Canonical SMILES

CC12CCC3C(C1CCC2CC#N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Origin of Product

United States

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